2,6-Dinitro-4-fluorophenol
Overview
Description
2,6-Dinitro-4-fluorophenol: is an organic compound with the molecular formula C₆H₃FN₂O₅ . It is a yellow crystalline solid that is primarily used in research settings. The compound is known for its unique chemical properties, which make it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-fluorophenol typically involves the nitration of 4-fluorophenol. The process includes the following steps:
Nitration of 4-fluorophenol: This is achieved by reacting 4-fluorophenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions on the benzene ring.
Purification: The resulting product is then purified through recrystallization to obtain pure this compound.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar nitration processes but on a larger scale, with enhanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitro-4-fluorophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 4-Fluoro-2,6-diaminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Dinitro-4-fluorophenol is utilized in several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used for experimental purposes at this stage.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-fluorophenol involves its interaction with biological molecules. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various cellular pathways and molecular targets.
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
2-Fluoro-4,6-dinitrophenol: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
Uniqueness: 2,6-Dinitro-4-fluorophenol is unique due to the presence of both fluorine and nitro groups on the benzene ring, which imparts specific reactivity and properties that are not observed in other similar compounds. This makes it a valuable compound for specialized research applications.
Properties
IUPAC Name |
4-fluoro-2,6-dinitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWEUXXLVBZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189920 | |
Record name | Phenol, 4-fluoro-2,6-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-32-9 | |
Record name | Phenol, 4-fluoro-2,6-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 364-32-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-fluoro-2,6-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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